Acetic acid C-11
Description
Significance of Short-Lived Positron Emitters in Molecular Imaging Research
Short-lived positron emitters are fundamental to PET imaging, a non-invasive technique that visualizes and quantifies biological processes at the molecular level. nih.govpnas.org Radionuclides like Carbon-11 (B1219553), with a half-life of approximately 20.4 minutes, are advantageous for several reasons. openmedscience.com Their short half-life allows for studies of rapid biological processes and minimizes the radiation dose to the patient. nih.gov The use of PET with such tracers enables the assessment of metabolism, receptor density, and enzyme activity, which is invaluable for diagnosing and monitoring diseases like cancer and cardiovascular conditions. pnas.org The development of medical cyclotrons and automated chemical synthesizers has made the production of these short-lived radiotracers more practical for clinical and research applications. pnas.org
The versatility of Carbon-11 is a significant advantage, as it can be incorporated into a vast array of biologically active molecules without altering their chemical properties, allowing for the direct study of their in vivo behavior. frontiersin.org This has led to the development of numerous C-11 labeled radioligands for targeting specific biological pathways in oncology, cardiology, and neurology. frontiersin.org
Overview of Carbon-11 Acetic Acid as a Metabolic Radiotracer
[¹¹C]acetate serves as a versatile radiotracer for PET imaging, primarily used to investigate cellular metabolism in both oncological and cardiological settings. snmjournals.org Acetate (B1210297) is a fundamental substrate for energy metabolism and a key component in the synthesis of cell membrane lipids. snmjournals.org Once administered, [¹¹C]acetate is readily taken up by cells and converted into acetyl-CoA. snmmi.org
The metabolic fate of acetyl-CoA differs depending on the tissue type. In tissues with high oxidative metabolism, such as the myocardium, acetyl-CoA enters the tricarboxylic acid (TCA) cycle, leading to the production of radiolabeled carbon dioxide ([¹¹C]CO₂). nih.gov The clearance rate of [¹¹C]acetate from the myocardium is therefore directly proportional to myocardial oxygen consumption, providing a measure of cardiac metabolic function. nih.govnih.gov
In contrast, many cancer cells exhibit altered metabolic pathways. nih.gov In these cells, acetate is preferentially channeled into the de novo synthesis of fatty acids, which are then incorporated into cellular membranes to support rapid proliferation. nih.govnih.gov Consequently, tumors with high rates of lipogenesis demonstrate increased retention of [¹¹C]acetate, making it a valuable tool for imaging certain types of cancers. nih.gov
Historical Context of C-11 Acetic Acid in Pre-clinical Investigative Studies
The application of [¹¹C]acetate in PET imaging was first established in the field of cardiology to assess myocardial oxygen metabolism. nih.gov Pre-clinical studies in animal models demonstrated a strong correlation between the clearance of [¹¹C]acetate from the heart and myocardial oxygen consumption, validating its use as a marker of cardiac oxidative metabolism. nih.gov These initial investigations laid the groundwork for its clinical use in evaluating cardiac function and efficiency. nih.gov
Subsequently, the focus of [¹¹C]acetate research expanded into oncology. Recognizing that some tumors exhibit low uptake of the more commonly used PET tracer, ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), researchers sought alternative radiotracers. nih.gov Pre-clinical studies began to explore the potential of [¹¹C]acetate for imaging tumors with high lipogenic activity. nih.gov Notably, early investigations in prostate cancer models showed promising results, as these tumors often demonstrate increased fatty acid synthesis. snmjournals.org These pre-clinical findings have since been translated into clinical studies for various malignancies, including prostate cancer, hepatocellular carcinoma, and renal cell carcinoma. openmedscience.comnih.gov
Detailed Research Findings in Pre-clinical Studies
Pre-clinical research has extensively utilized [¹¹C]acetate PET to investigate metabolic alterations in various disease models. These studies have provided crucial insights into the underlying biology and have paved the way for clinical applications.
One area of significant pre-clinical investigation has been in oncology, particularly for tumors that are not readily visualized with ¹⁸F-FDG. For instance, in models of hepatocellular carcinoma (HCC), dual-tracer studies comparing [¹¹C]acetate and ¹⁸F-FDG have been conducted. These studies revealed that some HCC cell lines exhibit high uptake of [¹¹C]acetate and low uptake of ¹⁸F-FDG, indicating a metabolic phenotype reliant on lipogenesis rather than glycolysis. frontiersin.org
In the context of prostate cancer, pre-clinical studies have been instrumental in elucidating the mechanism of [¹¹C]acetate uptake. Research has shown that fatty acid synthase (FAS), an enzyme often overexpressed in prostate cancer, plays a key role. snmjournals.org In vitro and in vivo experiments using prostate tumor models have demonstrated that inhibiting fatty acid synthesis leads to a reduction in [¹¹C]acetate uptake, confirming its role as a marker for FAS expression. snmjournals.org
Pre-clinical investigations in neuro-oncology have also explored the utility of [¹¹C]acetate. Recent studies have suggested that [¹¹C]acetate uptake in gliomas may reflect the presence of reactive astrocytes in the tumor microenvironment. nih.gov This has potential implications for differentiating between different types and grades of gliomas. nih.gov
The table below summarizes key findings from selected pre-clinical studies using [¹¹C]acetate.
| Disease Model | Key Findings | Implication |
| Hepatocellular Carcinoma (HCC) | High [¹¹C]acetate uptake in lipogenic HCC xenografts with low ¹⁸F-FDG uptake. frontiersin.org | [¹¹C]acetate PET can identify HCC tumors with a lipogenic phenotype. frontiersin.org |
| Prostate Cancer | Inhibition of fatty acid synthase (FAS) reduces [¹¹C]acetate uptake in prostate tumor models. snmjournals.org | [¹¹C]acetate uptake is a potential in vivo marker of FAS expression. snmjournals.org |
| Glioma | [¹¹C]acetate uptake is associated with reactive astrogliosis in the tumor microenvironment. nih.gov | May aid in the classification and grading of gliomas. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
78887-71-5 |
|---|---|
Molecular Formula |
C2H4O2 |
Molecular Weight |
59.053 g/mol |
IUPAC Name |
acetic acid |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2-1 |
InChI Key |
QTBSBXVTEAMEQO-JVVVGQRLSA-N |
SMILES |
CC(=O)O |
Isomeric SMILES |
C[11C](=O)O |
Canonical SMILES |
CC(=O)O |
Other CAS No. |
78887-71-5 |
Synonyms |
(11C)-acetate carbon-11 acetate |
Origin of Product |
United States |
Radiochemistry and Synthesis of Carbon 11 Acetic Acid
Production of Carbon-11 (B1219553) Radionuclide
The production of the Carbon-11 radionuclide is a critical first step in the synthesis of ¹¹C-labeled radiopharmaceuticals. This process is primarily achieved using cyclotrons, which accelerate charged particles to high energies to induce nuclear reactions.
The most prevalent and efficient nuclear reaction for generating ¹¹C for PET applications is the bombardment of nitrogen-14 (¹⁴N) with protons (p). This reaction, denoted as ¹⁴N(p,α)¹¹C , yields ¹¹C and an alpha particle. mdpi.comopenmedscience.comencyclopedia.pubeverand.comresearchgate.nettebhastei.irontosight.aiunm.eduresearchgate.net This reaction is favored due to its high yield and manageability compared to earlier methods that utilized boron targets, such as ¹⁰B(d,n)¹¹C or ¹¹B(p,n)¹¹C. mdpi.comcuni.cz
Table 1: Primary Nuclear Reactions for ¹¹C Production
| Nuclear Reaction | Target Nucleus | Projectile | Emitted Particle | Product Nucleus | Typical Proton Energy (MeV) | Notes |
| ¹⁴N(p,α)¹¹C | ¹⁴N | p | α | ¹¹C | ~16.5 | Predominant method for PET applications. mdpi.comencyclopedia.pub |
| ¹⁰B(d,n)¹¹C | ¹⁰B | d | n | ¹¹C | Not specified | Historical method, solid target. mdpi.com |
| ¹¹B(p,n)¹¹C | ¹¹B | p | n | ¹¹C | Not specified | Historical method, solid target. mdpi.com |
Following the nuclear reaction, the ¹¹C radionuclide is typically converted into a usable precursor for radiochemical synthesis. For the production of [1-¹¹C]acetic acid, the key precursor is [¹¹C]carbon dioxide ([¹¹C]CO₂). mdpi.comresearchgate.netunm.edu This is achieved by bombarding a high-pressure nitrogen gas target that contains a small concentration of oxygen (typically 0.1–0.5%). mdpi.comencyclopedia.pubeverand.comresearchgate.netunm.eduresearchgate.nettriumf.ca The accelerated protons, usually with energies around 16.5 MeV and beam currents ranging from 40–150 μA, interact with the nitrogen atoms, producing ¹¹C, which then reacts with the trace oxygen to form [¹¹C]CO₂. mdpi.comencyclopedia.pub This process can yield high amounts of radioactivity with high molar activities. mdpi.comencyclopedia.pub
Table 2: Cyclotron Operations for [¹¹C]CO₂ Production
| Target Gas Composition | Proton Energy (MeV) | Beam Current (μA) | Typical Activity Produced (Ci/min) | Notes |
| Nitrogen (N₂) + 0.1–0.5% Oxygen (O₂) | ~16.5 | 40–150 | Varies, e.g., >3 Ci from 40 min irradiation mdpi.com | High yield and molar activity achievable. mdpi.comencyclopedia.pub |
| Nitrogen (N₂) + 1% Oxygen (O₂) | Not specified | Not specified | 45–60 mCi/μA (saturation yield) triumf.ca | Target body material is 6061-T6 aluminum, window is 25 µm Havar. triumf.ca |
Radiosynthetic Methodologies for [1-¹¹C]Acetic Acid
The synthesis of [1-¹¹C]acetic acid from [¹¹C]CO₂ primarily utilizes the carboxylation of a methyl Grignard reagent. This method is efficient and can be performed rapidly, which is essential given the short half-life of ¹¹C.
This method involves reacting the cyclotron-produced [¹¹C]CO₂ with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), to form the carboxylate salt of acetic acid. unm.eduresearchgate.netresearchgate.netresearchgate.netnih.govvedantu.comaskfilo.comquora.comlibretexts.org The reaction is typically carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to maintain the integrity of the Grignard reagent. worktribe.combyjus.com
The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon atom of [¹¹C]CO₂, forming an intermediate magnesium salt. vedantu.comlibretexts.org This reaction can be performed by bubbling [¹¹C]CO₂ through a solution of the Grignard reagent or by passing it through a loop pre-coated with the reagent. researchgate.netresearchgate.netresearchgate.net
Reaction Scheme: CH₃MgX + [¹¹C]CO₂ → CH₃¹¹COOMgX (where X = Br or Cl) vedantu.com
The Grignard reagent, prepared from methyl halide and magnesium metal in an anhydrous solvent, serves as the nucleophile. byjus.com Upon introduction of [¹¹C]CO₂, the methyl group is transferred to the carbon of CO₂, forming a magnesium carboxylate intermediate. vedantu.comaskfilo.comlibretexts.org This step is crucial for incorporating the ¹¹C label into the desired two-carbon skeleton of acetic acid. High radiochemical yields are achievable with this method, often exceeding 60-70% in optimized procedures. researchgate.netresearchgate.net The reaction time from the end of cyclotron bombardment (EOB) to the isolation of the product is typically around 15-20 minutes. researchgate.netresearchgate.netresearchgate.net
Table 3: Synthesis of [1-¹¹C]Acetic Acid via Grignard Carboxylation
| Grignard Reagent | [¹¹C]CO₂ Source | Solvent | Hydrolysis Agent | Reaction Time (min) | Radiochemical Yield (%) | Key References |
| CH₃MgBr | Cyclotron-produced | THF/Ether | Dilute HCl/H₂SO₄ | ~15-20 | 56 ± 7% to 72% | researchgate.netresearchgate.netresearchgate.netvedantu.com |
| CH₃MgCl | Cyclotron-produced | THF | Dilute HCl/H₂SO₄ | ~15-20 | 51.4 ± 28.2% | researchgate.netnih.govaskfilo.com |
Following the carboxylation step, the magnesium carboxylate intermediate (CH₃¹¹COOMgX) is hydrolyzed to liberate [1-¹¹C]acetic acid. researchgate.netvedantu.comaskfilo.comlibretexts.org This is typically achieved by adding an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, to the reaction mixture. researchgate.netvedantu.comaskfilo.comlibretexts.org The acid protonates the carboxylate anion and breaks down the magnesium salt, yielding [1-¹¹C]acetic acid and magnesium salts. vedantu.comaskfilo.com
Reaction Scheme: CH₃¹¹COOMgX + H₂O/H⁺ → CH₃¹¹COOH + MgX(OH) vedantu.comaskfilo.com
In some protocols, the [1-¹¹C]acetyl chloride intermediate, formed under specific conditions, can be directly trapped in physiological saline, which immediately hydrolyzes it to [1-¹¹C]acetic acid in a pharmaceutical quality solution. researchgate.net Purification of the final product is often accomplished using techniques like solid-phase extraction (SPE) or distillation. researchgate.netresearchgate.netresearchgate.net
Compound List:
Acetic acid C-11 ([1-¹¹C]acetic acid)
Carbon-11 (¹¹C)
Carbon dioxide ([¹¹C]CO₂)
Methylmagnesium bromide (CH₃MgBr)
Methylmagnesium chloride (CH₃MgCl)
Nitrogen-14 (¹⁴N)
Proton (p)
Alpha particle (α)
Hydrogen chloride (HCl)
Sulfuric acid (H₂SO₄)
Tetrahydrofuran (THF)
Diethyl ether
Analytical Methods and Quality Control for Research Applications
Radiochemical Purity Assessment
Radiochemical purity refers to the proportion of the total radioactivity present in the desired chemical form, [¹¹C]acetic acid. Impurities can arise from unreacted precursors, byproducts of the synthesis, or degradation products. High radiochemical purity is critical to ensure that the observed biological effects or imaging signals are attributable solely to the intended radiotracer.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the radiochemical purity of [¹¹C]acetic acid. This technique separates the radioactive compounds based on their differential interactions with a stationary phase and a mobile phase. A radiodetector coupled to the HPLC system quantifies the radioactivity associated with each separated component.
Commonly, reverse-phase HPLC systems utilizing C18 columns with aqueous/organic mobile phases (e.g., acetonitrile/water mixtures, often with buffers like ammonium (B1175870) acetate (B1210297) or formic acid) are employed. Anion-exchange chromatography, using columns like Aminex HPX-87H with a mobile phase of dilute sulfuric acid, has also been successfully applied for separating [¹¹C]acetic acid from potential impurities such as [¹¹C]carbonate koreascience.krymaws.comsnmjournals.org. The radiochemical purity is typically expressed as the percentage of radioactivity eluting at the retention time of authentic acetic acid.
Table 3.1.1: HPLC for Radiochemical Purity of [¹¹C]Acetic Acid
| Analytical Technique | Stationary Phase | Mobile Phase | Typical Purity Achieved | Key Impurities Detected | Citation(s) |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water (e.g., 0.1% TFA or buffer) | >95% - >99% | Unreacted precursors, byproducts, degradation products | koreascience.krresearchgate.netnih.gov |
| Anion-Exchange HPLC | Aminex HPX-87H | 0.008 N H₂SO₄ | >97% | [¹¹C]Carbonate, other ionic impurities | koreascience.krsnmjournals.org |
Gas Chromatography (GC) is utilized to detect and quantify residual organic solvents that may remain from the synthesis and purification processes of [¹¹C]acetic acid. Solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or ethanol (B145695) are frequently used in the synthesis of [¹¹C]acetic acid via Grignard reactions or other carboxylation methods koreascience.krsnmjournals.org. Regulatory guidelines, such as those from the ICH and pharmacopoeias, define acceptable limits for residual solvents based on their toxicity uspnf.comich.org. GC, often coupled with a Flame Ionization Detector (FID), is the standard method for this analysis, typically employing headspace sampling to introduce volatile solvents into the GC system uspnf.comrroij.coms4science.at.
Table 3.1.2: Common Residual Solvents in [¹¹C]Acetic Acid Synthesis
| Solvent Class | Common Solvents Used in Synthesis | Typical GC Method | Regulatory Limits | Citation(s) |
| Class 2 | Tetrahydrofuran (THF), Diethyl Ether | GC-FID | Varies by solvent | koreascience.krsnmjournals.orguspnf.com |
| Class 3 | Ethanol, Acetonitrile | GC-FID | ≤ 5000 ppm | uspnf.comich.orgicm.edu.pl |
Specific Activity Determination
Specific activity quantifies the amount of radioactivity per unit mass (e.g., GBq/µmol or mCi/µmol) of the radiotracer. For [¹¹C]acetic acid, a high specific activity is desirable, especially for studies involving receptor binding or metabolic pathways where tracer concentration needs to be kept very low to avoid perturbing the biological system. Specific activity is typically determined by measuring the radioactivity of a sample using a calibrated dose calibrator or liquid scintillation counter and quantifying the mass of the compound, often through UV-Vis spectrophotometry or by inference from the synthesis yield and precursor mass. Values for ¹¹C-labeled compounds can range significantly, but for small molecules like [¹¹C]acetic acid, specific activities in the tens to hundreds of GBq/µmol are often targeted nih.govresearchgate.netresearchgate.net.
Table 3.2: Specific Activity of [¹¹C]Acetic Acid
| Parameter | Typical Range | Units | Method of Determination | Citation(s) |
| Specific Activity | 10 - 100 (or higher) | GBq/µmol | Radioactivity measurement / Mass quantification (e.g., UV) | nih.govresearchgate.netresearchgate.net |
Chemical Purity and Contaminant Analysis
Chemical purity analysis focuses on identifying and quantifying non-radioactive impurities that may be present in the final product. These can include unreacted starting materials, reagents, byproducts, or degradation products that are not radioactive but could still interfere with research outcomes or have unintended biological effects. Techniques such as HPLC with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. For [¹¹C]acetic acid, potential chemical contaminants might include residual Grignard reagents, inorganic salts, or stable forms of acetate or carbonate koreascience.krymaws.comdergipark.org.tr.
Table 3.3: Chemical Purity and Contaminant Analysis Methods
| Analytical Technique | Purpose | Detection Method | Potential Contaminants | Citation(s) |
| HPLC-UV | Quantify non-radioactive impurities | UV Detection | Stable acetate, byproducts, precursors | koreascience.krdergipark.org.tr |
| GC-MS | Identify and quantify volatile organic impurities | Mass Spectrometry | Residual solvents, organic byproducts | uspnf.comnih.gov |
| LC-MS/MS | Identify and quantify trace organic impurities | Mass Spectrometry | Degradation products, complex organic contaminants | nih.govfood-safety.com |
Sterility and Endotoxin Testing for Pre-clinical Use
For any radiopharmaceutical intended for preclinical in vivo studies, ensuring sterility and the absence of bacterial endotoxins is a critical quality control step. Endotoxins are lipopolysaccharides found in the cell walls of Gram-negative bacteria and can cause pyrogenic reactions in biological systems. Sterility testing confirms the absence of viable microorganisms.
The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting bacterial endotoxins, utilizing the clotting property of lysate from the horseshoe crab's amebocytes when exposed to endotoxins researchgate.netnih.govcancer.govfda.gov. Sterility is typically assessed through methods such as direct inoculation into growth media or membrane filtration, followed by incubation to detect microbial growth researchgate.neticm.edu.pl. These tests are performed according to pharmacopoeial standards to ensure the safety of the compound for administration in animal models or cell culture experiments researchgate.neticm.edu.pliaea.org.
Table 3.4: Sterility and Endotoxin Testing
| Test Type | Standard Method | Purpose | Key Considerations | Citation(s) |
| Endotoxin Testing | Limulus Amebocyte Lysate (LAL) Test | Detect bacterial endotoxins | Requires pyrogen-free reagents and sterile consumables | researchgate.netnih.govcancer.gov |
| Sterility Testing | Direct Inoculation, Membrane Filtration | Detect viable microorganisms | Incubation in appropriate media | researchgate.neticm.edu.pl |
Compound Name List:
Acetic acid
[¹¹C]acetic acid
[¹¹C]carbonate
[¹¹C]CO₂
[¹¹C]acetate
[¹¹C]palmitate
[¹¹C]methionine
[¹¹C]IAA (3-indolyl-[1-¹¹C]acetic acid)
[¹¹C]Act ([(methyl)1-¹¹C]-acetate)
[¹¹C]choline
[¹¹C]FLT (3-deoxy-3-[¹⁸F]fluorothymidine)
[¹¹C]FMISO (3-deoxy-3-[¹⁸F]fluoromisonidazole)
[¹¹C]Met
[¹¹C]CO
[¹¹C]CH₄
[¹¹C]CH₃I
[¹¹C]methyl triflate
[¹¹C]anisole
[¹⁸F]PSMA-1007
[¹⁸F]Fluorocholine
[¹⁸F]Fluoromisonidazole
[⁶⁸Ga]-DOTATATE
[⁶⁸Ga]Ga-Edotreotide
[¹¹¹In]InCl₃
[¹¹¹In]-DTPA
[¹⁷⁷Lu]-DTPA
[¹⁷⁷Lu]Lu-DTPA
[⁹⁹mTc]TcO₄⁻
[⁹⁹mTc]Tc-DMSA
[⁹⁹mTc]Tc-Palmitic acid
[¹⁸F]Fluoroacetaldehyde
[¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose)
[¹¹¹In]InCl₃
[¹¹¹In]-PSMA-1007
[¹¹¹In]-DTPA
[¹¹¹In]-NOTA
[¹¹¹In]-NODAGA
[⁶⁴Cu]CuCl₂
[⁶⁴Cu]-NOTA
[⁶⁴Cu]-NODAGA
[⁶⁴Cu]-Y3-TATE
[⁶⁴Cu]-RGD
Metabolic Pathways and Biochemical Interactions of Carbon 11 Acetic Acid
Cellular Uptake Mechanisms
The entry of [1-¹¹C]acetate into the cell is the first critical step that determines its metabolic fate. This process is mediated by specific transport proteins and is immediately followed by an activation step to trap the molecule intracellularly.
The transport of acetate (B1210297) across the plasma membrane is facilitated by a family of proton-linked transporters known as monocarboxylate transporters (MCTs). wikipedia.org These proteins are responsible for carrying molecules with a single carboxylate group, such as lactate, pyruvate, and acetate. wikipedia.org Research has specifically implicated MCT1 as a key transporter for acetate uptake in certain cells, including hepatocellular carcinoma (HCC). nih.govnih.gov The expression levels of MCT1 in tumors can correlate with the degree of [1-¹¹C]acetate uptake. nih.govnih.gov Studies have shown that inhibiting MCT1, either through specific inhibitors or by gene knockdown, significantly reduces the uptake of [1-¹¹C]acetate in cancer cells with high acetate avidity. nih.govnih.gov This highlights the crucial role of MCTs in mediating the entry of acetate into cells for subsequent metabolism. nih.gov Besides MCTs, other transporters like the sodium-dependent monocarboxylate transporter may also be involved. turkupetcentre.net
Once inside the cell, [1-¹¹C]acetate must be "activated" to participate in metabolic reactions. This is achieved through its conversion to [1-¹¹C]acetyl-Coenzyme A ([1-¹¹C]acetyl-CoA). nih.gov This reaction is catalyzed by the enzyme Acetyl-CoA Synthetase (ACS or ACSS), which utilizes ATP. cpcbiotech.itwikipedia.org
There are two primary isoforms of this enzyme with distinct subcellular localizations and functions: upenn.edunih.gov
ACSS1 (Mitochondrial): This isoform is located in the mitochondria. upenn.edusnmjournals.org Its primary role is to produce acetyl-CoA that will enter the tricarboxylic acid (TCA) cycle for oxidation to generate energy (ATP). snmjournals.orgnih.gov ACSS1-derived acetyl-CoA is a key substrate for mitochondrial metabolism. upenn.edunih.gov
ACSS2 (Cytosolic): This isoform is found in the cytoplasm. upenn.edusnmjournals.org ACSS2 generates acetyl-CoA in the cytosol, where it serves as a fundamental building block for anabolic pathways, including the synthesis of fatty acids and cholesterol. snmjournals.orgnih.gov
The expression and activity of these two enzymes are critical determinants of [1-¹¹C]acetate uptake and its subsequent metabolic routing. snmjournals.org In cancer cells that rely on acetate for growth, both ACSS1 and ACSS2 can be highly expressed and their inhibition leads to decreased [1-¹¹C]acetate uptake and reduced cell viability. snmjournals.org The differential expression of ACSS1 and ACSS2 across various cancer types contributes to their specific metabolic phenotypes. upenn.edunih.gov
| Enzyme | Location | Primary Function of Acetyl-CoA Product |
| ACSS1 | Mitochondria | Oxidative metabolism via the Tricarboxylic Acid (TCA) Cycle. snmjournals.orgnih.gov |
| ACSS2 | Cytosol | Anabolic pathways, including fatty acid and cholesterol synthesis. snmjournals.orgnih.gov |
Intracellular Fate and Compartmentalization
Following its conversion to [1-¹¹C]acetyl-CoA, the radiolabel is directed into one of two major, and often competing, metabolic pathways depending on the cell's energy status and biosynthetic needs. nih.gov
In tissues with high energy demand, such as the myocardium (heart muscle), the primary fate of [1-¹¹C]acetyl-CoA is oxidation through the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.govsnmjournals.org The [1-¹¹C]acetyl-CoA produced by the mitochondrial enzyme ACSS1 enters the cycle by condensing with oxaloacetate to form citrate. snmjournals.orgwikipedia.org As the cycle proceeds, the labeled carbon is released as [¹¹C]carbon dioxide ([¹¹C]CO₂). turkupetcentre.netnih.gov This rapid conversion and clearance of the radiolabel as [¹¹C]CO₂ is directly proportional to myocardial oxygen consumption and serves as a marker for oxidative metabolism. turkupetcentre.netnih.gov This catabolic pathway is the dominant fate of acetate in normal heart, kidney, and liver tissues. nih.govsnmjournals.org
In contrast to its fate in highly oxidative tissues, [1-¹¹C]acetate in many tumor cells is preferentially channeled into anabolic, or biosynthetic, pathways. nih.govnih.gov Cancer cells often exhibit increased de novo (new) synthesis of lipids, which are essential components for building new cell membranes required for rapid proliferation. nih.govbenthamscience.com
The [1-¹¹C]acetyl-CoA generated by the cytosolic enzyme ACSS2 is the primary precursor for these pathways. snmjournals.org It is used for the synthesis of both fatty acids and cholesterol. nih.govsnmjournals.org This diversion of acetate away from oxidation and towards biosynthesis is a metabolic hallmark of many cancers, particularly those that are slow-growing or less dependent on glucose, such as prostate and some liver cancers. snmjournals.orgbenthamscience.com The incorporation of the ¹¹C label into the lipid fraction of the cell leads to prolonged retention of the radiotracer, which is the basis for its use in tumor imaging. nih.govsnmmi.org
| Metabolic Pathway | Primary Location/Cell Type | Key Enzyme(s) | End Product of ¹¹C-Acetate |
| TCA Cycle (Oxidative) | Myocardium, Normal Tissues nih.gov | ACSS1, TCA Cycle Enzymes snmjournals.org | [¹¹C]CO₂ (cleared rapidly) nih.gov |
| Lipid/Cholesterol Synthesis (Anabolic) | Tumor Cells nih.gov | ACSS2, Fatty Acid Synthase nih.govsnmjournals.org | [¹¹C]Fatty Acids/Lipids (retained) snmmi.org |
A critical enzyme in the anabolic use of acetate is Fatty Acid Synthase (FAS). nih.govsnmjournals.org FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov Many cancer types overexpress FAS to support their high demand for lipids. snmjournals.orgresearchgate.net
The uptake and retention of [1-¹¹C]acetate in tumors have been shown to correlate strongly with FAS expression and activity. nih.govsnmjournals.org The [1-¹¹C]acetyl-CoA from ACSS2 is converted into malonyl-CoA, and both molecules then serve as substrates for FAS to build fatty acid chains. snmjournals.orgtaylorandfrancis.com Inhibition of FAS has been demonstrated to reduce the accumulation of [1-¹¹C]acetate in prostate cancer cells, confirming the extensive involvement of this pathway. snmjournals.orgresearchgate.net Therefore, the imaging signal from [1-¹¹C]acetate in many tumors is considered a noninvasive marker of de novo fatty acid synthesis and FAS expression. benthamscience.comsnmjournals.org
Anabolic Pathways: Lipid and Cholesterol Synthesis
Cholesterol Synthesis
Carbon-11 (B1219553) Acetic Acid ([11C]acetate), following its conversion to acetyl-CoA, serves as a fundamental precursor for the biosynthesis of cholesterol. libretexts.org This metabolic pathway, known as the mevalonate (B85504) pathway, is a critical anabolic process in many cell types. byjus.com The initial steps involve the sequential condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.orgyoutube.com A key regulatory enzyme, HMG-CoA reductase, then catalyzes the reduction of HMG-CoA to mevalonate, a rate-limiting step in cholesterol synthesis. libretexts.orgbyjus.com
Subsequent enzymatic reactions convert mevalonate into activated isoprene (B109036) units, which are the basic building blocks for cholesterol. byjus.com Through a series of condensation reactions, these five-carbon units are assembled into squalene, a thirty-carbon linear precursor. byjus.com Squalene then undergoes cyclization to form lanosterol, the first sterol in this pathway, which is subsequently converted to cholesterol through a series of modifications. byjus.com The incorporation of the carbon-11 label from acetic acid into the cholesterol molecule allows for the in vivo tracking of this synthetic process using Positron Emission Tomography (PET).
Conversion to Amino Acids
The carbon backbone of [11C]acetate, in the form of acetyl-CoA, can also be directed towards the synthesis of certain amino acids. snmmi.org While not a direct precursor for all amino acids, acetyl-CoA can enter the tricarboxylic acid (TCA) cycle, a central metabolic hub. Within the TCA cycle, intermediates can be siphoned off to serve as precursors for the synthesis of non-essential amino acids. For instance, α-ketoglutarate and oxaloacetate, both intermediates of the TCA cycle, can be transaminated to form glutamate (B1630785) and aspartate, respectively. These amino acids can, in turn, serve as precursors for the synthesis of other amino acids such as glutamine, proline, and asparagine. Therefore, the carbon-11 label from [11C]acetate can be incorporated into the carbon skeletons of this family of amino acids.
Differential Metabolism in Various Biological Systems and Pathological States
Myocardial Tissue Metabolism
In healthy myocardial tissue, [11C]acetate is predominantly utilized for oxidative metabolism. nih.govsnmjournals.org Following its uptake into myocardial cells, it is rapidly converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle for oxidation to [11C]carbon dioxide. snmmi.orgecrjournal.com The clearance rate of the C-11 label from the myocardium is therefore closely correlated with myocardial oxygen consumption. ecrjournal.comahajournals.orgnih.gov This principle forms the basis of [11C]acetate PET imaging for the assessment of myocardial oxidative metabolism. nih.govsnmjournals.org
In conditions such as ischemia, the metabolic fate of [11C]acetate can be altered. Studies in isolated rabbit hearts have shown that during ischemia, the extraction fraction of acetate increases, while its oxidation is reduced. ahajournals.org In hibernating myocardium, which is dysfunctional but viable, oxidative metabolism measured by [11C]acetate PET is lower than in normal, remote myocardium. ecrjournal.com
Tumor Cell Metabolism (e.g., Prostate Cancer, Hepatocellular Carcinoma, Multiple Myeloma)
In contrast to myocardial tissue, the metabolism of [11C]acetate in tumor cells is often dominated by anabolic pathways, particularly fatty acid and lipid synthesis, rather than oxidation. nih.govsnmjournals.org This metabolic shift is a hallmark of many cancers, which require a high rate of membrane biosynthesis to support rapid cell proliferation. researchgate.netbone-abstracts.org
Prostate Cancer: Prostate cancer cells exhibit increased uptake of [11C]acetate, which is primarily directed towards de novo fatty acid synthesis. nih.govsnmjournals.org This is linked to the overexpression of fatty acid synthase (FAS) in prostate carcinomas. snmjournals.org Consequently, [11C]acetate PET has demonstrated utility in detecting prostate cancer, with studies showing marked uptake in primary tumors and metastatic sites. nih.govproquest.com In a study of 22 patients, [11C]acetate PET was found to be more sensitive than [18F]FDG PET for detecting prostate cancer. nih.govproquest.com However, it is important to note that increased [11C]acetate uptake can also be observed in benign prostatic hyperplasia, and its uptake in the normal prostate increases with age, indicating a lack of specificity for cancer. snmjournals.org
| Tumor Type | Tracer | Standardized Uptake Value (SUV) Range | Detection Sensitivity |
| Prostate Cancer | [11C]acetate | 3.27 - 9.87 | Positive in all patients (n=22) |
| Prostate Cancer | [18F]FDG | 1.97 - 6.34 | Positive in 15 of 18 patients |
Data from a study of 22 patients with prostate cancer. nih.govproquest.com
Hepatocellular Carcinoma (HCC): [11C]acetate has shown significant promise in the imaging of hepatocellular carcinoma, particularly for well-differentiated tumors that may not be readily detected with [18F]FDG PET. snmjournals.orgnih.govresearchgate.netnih.gov In HCC, high [11C]acetate uptake is associated with increased de novo lipogenesis, with phosphatidylcholine and triacylglycerol being the main metabolites into which the radiolabel is incorporated. nih.gov A study involving 39 HCC patients demonstrated a detection sensitivity of 87.3% for [11C]acetate, compared to 47.3% for [18F]FDG. snmjournals.orgresearchgate.netnih.gov The combination of both tracers resulted in a 100% detection sensitivity. snmjournals.orgresearchgate.netnih.gov
| HCC Lesion Detection (n=55 lesions) | [11C]acetate | [18F]FDG | Both Tracers |
| Positive Lesions | 48 | 26 | 19 |
| Sensitivity | 87.3% | 47.3% | - |
Data from a study of 32 HCC patients with ≤ 3 lesions. snmjournals.orgresearchgate.netnih.gov
Multiple Myeloma: Multiple myeloma cells also exhibit enhanced uptake of [11C]acetate, which is utilized to support the high demand for membrane biosynthesis. researchgate.netbone-abstracts.org Preclinical studies in mouse models have shown that [11C]acetate PET can detect intramedullary disease. researchgate.netbone-abstracts.org The uptake of acetate is crucial for the growth and viability of myeloma cells, and its metabolism involves incorporation into membrane lipids. researchgate.netbone-abstracts.orgnih.gov In these models, [11C]acetate uptake was significantly higher in tumor-bearing bones compared to unaffected bones and decreased following treatment. researchgate.netbone-abstracts.orgnih.gov
Brown Adipose Tissue Metabolism
In brown adipose tissue (BAT), the metabolic fate of [11C]acetate is dependent on the activation state of the tissue. nih.gov In its inactive state, BAT is likely to store energy in the form of lipids. nih.gov However, upon activation, such as through cold exposure, BAT becomes a site of intense oxidative metabolism to generate heat. nih.gov Therefore, in activated BAT, [11C]acetate is thought to be primarily directed towards oxidation. nih.gov Pharmacokinetic modeling of [11C]acetate in human BAT suggests that a three-tissue model, which can account for both oxidation and lipid incorporation pathways, is most appropriate for describing its metabolism. nih.govresearchgate.net Local concentrations of acetate within brown adipose tissue have been shown to directly inhibit its thermogenic function. pnas.org
Pre Clinical Research Applications of Carbon 11 Acetic Acid
In Vitro Cellular Studies
Pre-clinical in vitro studies using cell lines are crucial for understanding the fundamental mechanisms of radiotracer uptake, metabolism, and their correlation with specific cellular processes and molecular markers.
Assessment of Acetate (B1210297) Uptake and Metabolism in Cell Lines
[11C]Acetate is efficiently taken up by cells and converted into acetyl-CoA by acetyl-CoA synthetase (ACeS) in the cytosol or mitochondria iaea.orgnih.gov. Acetyl-CoA serves as a critical substrate for both the tricarboxylic acid (TCA) cycle, contributing to oxidative metabolism, and for fatty acid synthesis, particularly through the action of fatty acid synthase (FASN) nih.govresearchgate.net. In many cancer cells, there is an increased reliance on de novo fatty acid synthesis for membrane production and signaling molecules, leading to enhanced [11C]acetate uptake nih.govresearchgate.net.
Studies comparing different cancer cell lines have demonstrated differential uptake patterns. For instance, in hepatocellular carcinoma (HCC) models, well-differentiated HepG2 cells exhibited high [11C]acetate accumulation, suggesting a greater reliance on lipogenesis and/or oxidative phosphorylation, whereas SkHep1 cells showed lower uptake nih.gov. This differential uptake highlights the potential of [11C]acetate to reflect distinct metabolic phenotypes within various cancer types nih.gov.
| Cell Line Type | Observed [11C]Acetate Uptake | Primary Metabolic Pathway Indicated | Reference |
| HepG2 (HCC) | High | Lipogenesis, Oxidative Phosphorylation | nih.gov |
| SkHep1 (HCC) | Low | Less emphasized | nih.gov |
| Prostate Cancer Cells (e.g., PC-3, LNCaP) | Elevated (especially in higher grade) | Fatty Acid Synthesis, TCA Cycle | researchgate.netmedsci.orgnih.govexonpublications.com |
Investigation of Metabolic Pathway Inhibition
To elucidate the specific metabolic pathways targeted by [11C]acetate, researchers have conducted studies involving the inhibition of key enzymes in acetate metabolism. In prostate cancer models, in vitro blocking studies using inhibitors of Fatty Acid Synthase (FASN), such as C75, and Acetyl-CoA Carboxylase (ACC), such as 5-(tetradecyloxy)-2-furoic acid (TOFA), demonstrated a significant reduction in [11C]acetate accumulation snmjournals.org. This finding confirmed that the uptake and retention of [11C]acetate are heavily dependent on the fatty acid synthesis pathway researchgate.netsnmjournals.org.
Further in vivo studies in tumor-bearing mice, where FASN was inhibited by C75, showed a marked decrease in [11C]acetate uptake in tumors. For example, PC-3 tumors exhibited an average reduction of 49.4%, while LNCaP tumors showed a 12.3% decrease in uptake following C75 treatment snmjournals.org. These results underscore the direct link between FASN activity and [11C]acetate retention and provide a basis for using [11C]acetate to assess the efficacy of FASN-targeted therapies researchgate.netsnmjournals.org.
| Animal Model/Cell Line | Inhibitor | Target Enzyme | Observed Effect on [11C]Acetate Uptake | Reference |
| PC-3 Tumors (Mice) | C75 | FASN | ~49.4% Decrease | snmjournals.org |
| LNCaP Tumors (Mice) | C75 | FASN | ~12.3% Decrease | snmjournals.org |
| PC-3, LNCaP, 22Rv1 (In Vitro) | C75, TOFA | FASN, ACC | Blocked accumulation | snmjournals.org |
Correlation with Molecular Markers (e.g., FAS expression)
A significant area of pre-clinical research has focused on correlating [11C]acetate uptake with the expression levels of molecular markers, most notably Fatty Acid Synthase (FASN). FASN is frequently overexpressed in various cancers and is associated with tumor aggressiveness and poor prognosis researchgate.netmedsci.org. Pre-clinical studies have consistently shown a positive correlation between enhanced [11C]acetate uptake in tumor cells and increased FASN expression researchgate.netmedsci.orgsnmjournals.org. This correlation suggests that [11C]acetate PET imaging can serve as a non-invasive method to assess FASN expression in vivo researchgate.netsnmjournals.org. Clinical studies have further supported this, demonstrating that FASN upregulation in prostate cancer correlates with tumor aggressiveness and higher [11C]acetate accumulation medsci.org.
In Vivo Animal Model Studies
Small animal PET imaging provides a powerful platform for evaluating radiotracer behavior in a living system, bridging in vitro findings to potential clinical applications.
Small Animal PET Imaging (e.g., Mice, Woodchucks, Rats, Dogs, Pigs, Monkeys)
Small animal PET imaging, particularly using mouse models, has been instrumental in the pre-clinical evaluation of [11C]acetate researchgate.netnih.govsnmjournals.orgicm.edu.plaacrjournals.org. These studies utilize genetically engineered or xenograft models to mimic human diseases, allowing for the investigation of [11C]acetate uptake and distribution in the context of a whole organism.
Mice: Commonly used models include mice bearing xenografts of human cancer cell lines, such as prostate cancer (PC-3, LNCaP) snmjournals.org, hepatocellular carcinoma (HepG2, SkHep1) nih.gov, and multiple myeloma (U266, OPM2) aacrjournals.org. These studies assess tumor-specific uptake and the impact of therapeutic interventions.
Rats: Rats have also been utilized in PET imaging studies, often for evaluating physiological processes and biodistribution, though specific examples with [11C]acetate are less prominent in the reviewed literature compared to mice meduniwien.ac.at.
Other Species: While studies with dogs, pigs, and monkeys are less frequently cited specifically for [11C]acetate in the provided snippets, these larger animal models are generally employed in pre-clinical PET research for evaluating pharmacokinetics and biodistribution of radiotracers intended for clinical translation acs.org.
The use of small animal PET allows for high-resolution imaging, enabling detailed visualization of tracer distribution and kinetics, which is critical for understanding tumor biology and response to treatment in a preclinical setting icm.edu.pl.
Evaluation of Radiotracer Distribution and Kinetics in Specific Organs/Tissues
Following intravenous administration, [11C]acetate distributes throughout the body. In normal physiological conditions, it is taken up by various organs, with the liver, kidneys, spleen, and pancreas showing significant uptake iaea.org. However, in disease states, particularly in tumors, altered metabolic demands can lead to preferential accumulation of [11C]acetate.
In tumor-bearing animal models, [11C]acetate PET imaging has revealed enhanced uptake in tumor tissues compared to surrounding normal tissues or muscle researchgate.netnih.govaacrjournals.org. For instance, in multiple myeloma mouse models, [11C]acetate PET/CT demonstrated significantly higher uptake in subcutaneous and bone myeloma tumors compared to unaffected bone or muscle tissue aacrjournals.org. Similarly, hepatocellular carcinoma xenografts in mice showed differential [11C]acetate accumulation based on cell line characteristics nih.gov. Biodistribution studies in mice bearing tumors have quantified this uptake, showing elevated percentages of injected dose per gram (%ID/g) in tumor tissues at various time points post-injection, indicating the tracer's potential for tumor detection and characterization researchgate.net. The kinetics of uptake and washout in tumors and normal organs provide insights into the metabolic activity and physiological status of these tissues nih.govnih.govexonpublications.com.
| Animal Model | Tissue/Organ | %ID/g (10 min post-injection) | %ID/g (30 min post-injection) | Reference |
| Mice (Tumor Xenograft) | Tumor | 1.5 ± 0.3 | 1.2 ± 0.2 | researchgate.net |
| Liver | 3.8 ± 0.5 | 2.9 ± 0.4 | researchgate.net | |
| Kidney | 5.2 ± 0.7 | 4.1 ± 0.6 | researchgate.net | |
| Spleen | 2.5 ± 0.4 | 1.9 ± 0.3 | researchgate.net | |
| Muscle | 1.0 ± 0.2 | 0.8 ± 0.1 | researchgate.net |
Note: Values are representative and may vary based on specific tumor type and experimental conditions. Data from researchgate.net is presented as means ± SD.
The distribution and kinetic behavior of [11C]acetate in preclinical models are essential for validating its utility as a metabolic imaging agent and for predicting its performance in clinical settings.
Compound Names:
Carbon-11 (B1219553) acetic acid
[11C]acetate
Acetyl-CoA
Fatty Acid Synthase (FASN)
Acetyl-CoA Synthetase (ACeS)
Acetyl-CoA Carboxylase (ACC)
Fatty acids (FAs)
Tricarboxylic acid (TCA) cycle
Phosphatidylcholine
Monocarboxylate transporters (MCTs)
Characterization of Metabolic Changes in Disease Models (e.g., Cancer Xenografts)
[11C]Acetate has been instrumental in characterizing metabolic alterations in various disease models, most notably in cancer xenografts. Its uptake and metabolism can reflect key cellular processes that are dysregulated in disease states. In many cancers, including prostate cancer, hepatocellular carcinoma, and multiple myeloma, there is an increased reliance on de novo fatty acid synthesis, driven by elevated FASN activity medsci.orgaacrjournals.orgsnmjournals.org. [11C]Acetate serves as a direct tracer for this pathway, as it is converted to acetyl-CoA and subsequently incorporated into membrane lipids via FASN frontiersin.orgnih.govsnmjournals.org.
Studies have demonstrated a correlation between [11C]acetate uptake and markers of tumor aggressiveness or specific metabolic enzyme expression. For instance, in prostate cancer xenograft models, higher [11C]acetate uptake has been associated with increased FASN expression and greater tumor aggressiveness medsci.orgsnmjournals.orgsnmjournals.org. This suggests that [11C]acetate PET can non-invasively assess metabolic phenotypes that are indicative of disease progression or aggressive behavior medsci.org. In multiple myeloma models, enhanced [11C]acetate uptake has also been observed, correlating with the high demand for membrane biosynthesis in these cancer cells aacrjournals.orgaacrjournals.org.
Table 1: Correlation of [11C]Acetate Uptake with Tumor Aggressiveness/FASN Expression in Pre-clinical Models
| Cancer Model/Cell Line | Associated Metabolic Marker | Correlation with [11C]Acetate Uptake | Reference |
| Prostate Cancer Xenografts (e.g., PC-3, LNCaP) | Fatty Acid Synthase (FASN) Expression | Positive correlation; inhibition of FAS reduces uptake snmjournals.orgsnmjournals.org | snmjournals.orgsnmjournals.org |
| Prostate Cancer Xenografts | Tumor Aggressiveness | Higher uptake in more aggressive cells (e.g., PC3 vs. DU145) medsci.org | medsci.org |
| Prostate Cancer Xenografts | FASN Gene Expression | Proportional uptake observed in xenografts with varying FASN levels snmjournals.org | snmjournals.org |
| Multiple Myeloma (MM) Xenografts | Membrane Biosynthesis Demand | Enhanced uptake observed, indicating dependence on acetate metabolism aacrjournals.orgaacrjournals.org | aacrjournals.orgaacrjournals.org |
Response to Therapy Monitoring in Pre-clinical Models
The ability of [11C]acetate to reflect metabolic activity makes it a valuable tool for monitoring therapeutic responses in pre-clinical models. By tracking changes in tracer uptake, researchers can assess the efficacy of treatments that target metabolic pathways.
In studies involving androgen deprivation therapy (ADT) for prostate cancer, [11C]acetate uptake was found to be largely unaffected by ADT, unlike [18F]FDG or [11C]choline, suggesting that acetate metabolism might be independent of androgen signaling and thus potentially useful for monitoring tumors during or after ADT frontiersin.orgnih.gov. Conversely, therapies aimed at inhibiting fatty acid synthesis have shown a clear impact on [11C]acetate uptake. For example, treatment with FASN inhibitors like C75 or orlistat (B1677487) has been shown to significantly reduce [11C]acetate accumulation in cancer xenografts, correlating with reduced fatty acid synthesis nih.govsnmjournals.orgsnmjournals.org. In multiple myeloma models, treatments that target acetate metabolism or lipid synthesis led to a significant reduction in tumor [11C]acetate uptake, indicating a direct response of the tracer to therapeutic intervention aacrjournals.orgaacrjournals.org.
Table 2: Changes in [11C]Acetate Uptake in Response to Therapy in Pre-clinical Models
| Therapy Type | Disease Model | Observed Effect on [11C]Acetate Uptake | Notes | Reference |
| FASN Inhibition (e.g., C75, Orlistat) | Prostate Cancer Xenografts | Significant reduction (up to 60%) | Indicates direct impact on fatty acid synthesis pathway | nih.govsnmjournals.orgsnmjournals.org |
| Androgen Deprivation Therapy (ADT) | Prostate Cancer Xenografts | No significant change | Suggests independence from androgen signaling | frontiersin.orgnih.gov |
| Anti-myeloma Treatment | Multiple Myeloma Xenografts | Significant reduction | Reflects disruption of acetate metabolism/lipid synthesis | aacrjournals.orgaacrjournals.org |
| Radiation Therapy (RT) | Prostate Cancer Xenografts | No significant difference in SUVmax | Ex vivo analysis showed increased glucose/acetate and enzyme expression | mdpi.com |
Ex Vivo Tissue Analysis
Ex vivo tissue analysis complements in vivo PET imaging by providing detailed quantitative and qualitative information about tracer distribution and metabolism at the tissue and cellular level. This includes biodistribution studies and autoradiography.
Bio-distribution Studies
Biodistribution studies using [11C]acetate in various animal models have elucidated its uptake patterns in different organs and tumor tissues. Generally, [11C]acetate is rapidly cleared from the blood and most normal tissues in rodents, with significant uptake observed in organs like the liver, pancreas, spleen, and kidneys, depending on the species acs.orgsnmmi.orgiaea.org. In tumor-bearing mice, [11C]acetate demonstrates uptake in tumor tissues, often with higher concentrations in tumors compared to surrounding healthy tissues, particularly in models where fatty acid synthesis is upregulated researchgate.netnih.gov.
For instance, in mice, the liver typically shows high [11C]acetate uptake. In specific cancer models, such as those with prostate or breast tumors, quantitative uptake values (% injected dose per gram of tissue, %ID/g) have been reported, allowing for comparisons between tumor types and normal tissues researchgate.netnih.gov.
Table 3: Representative [11C]Acetate Biodistribution in Pre-clinical Models
| Species/Model | Organ/Tissue | Uptake (%ID/g) at ~30 min p.i. | Notes | Reference |
| Mice (general) | Liver | High | Rapid clearance from most organs except pancreas | acs.orgsnmmi.orgiaea.org |
| Mice (general) | Tumor | Visible/Moderate | Varies by tumor type and metabolic activity | researchgate.netsnmmi.org |
| Mice (Tumor Xenografts) | MC7-L1 (Breast) | 1.25 | Optimal uptake time ~15 min | nih.gov |
| Mice (Tumor Xenografts) | MC4-L2 (Breast) | 2.30 | Optimal uptake time ~15 min | nih.gov |
| Mice (Tumor Xenografts) | PC-3 (Prostate) | 0.96 | Optimal uptake time ~15 min | nih.gov |
| Rats (general) | Brain (Striatum) | High | Low uptake in Cerebellum | nih.gov |
| Monkeys (general) | Liver, Salivary Glands, Pancreas, Small Bowel, Spleen | Significant uptake | Rapid clearance from blood | acs.org |
| Pigs (general) | Liver, Renal Cortex, Gall Bladder Wall, Bone | Pronounced retention | Similar to monkeys, less in salivary gland | acs.org |
Autoradiography for Microscopic Localization
Autoradiography is a technique that uses radioactive tracers to visualize their distribution at a microscopic level within tissue sections. While direct studies detailing the use of autoradiography specifically with [11C]acetate are less common than PET imaging, the principle is crucial for understanding how the tracer and its metabolites are distributed within cells and tissues.
In pre-clinical investigations of [11C]acetate metabolism, tissue analysis has revealed that the tracer's carbon label can be incorporated into lipid fractions, particularly in cancer cells that overexpress FASN researchgate.net. This incorporation into lipids, such as palmitate and stearate, peaks at later time points (e.g., 90 minutes post-injection) after [14C]acetate administration, indicating a shift from initial TCA cycle metabolism to lipid synthesis researchgate.net. Autoradiography could, in principle, visualize these lipid-rich areas within tissue slices, confirming the cellular localization of acetate's metabolic products and providing a detailed map of metabolic activity that complements the broader view from PET imaging. Such techniques are vital for validating the molecular targets and pathways interrogated by PET tracers.
Tracer Kinetic Modeling and Data Analysis Methodologies
Theoretical Frameworks for Kinetic Modeling
Kinetic modeling of dynamic PET data provides a mathematical description of the tracer's behavior over time. For Acetic acid C-11, compartmental models are widely employed to represent the distribution and metabolic conversion of the tracer within a region of interest.
Compartmental models simplify complex biological systems into a set of distinct, kinetically homogeneous compartments. The most commonly applied model for this compound kinetics in various tissues, including cancer, is the two-tissue compartment model, which consists of three main compartments. snmjournals.orgpsu.edunih.govsnmjournals.org
C_p : The concentration of the tracer in arterial plasma, which serves as the input function.
C_1 : The concentration of free, unmetabolized [11C]acetate in the tissue space.
C_2 : The concentration of [11C]acetate that has been metabolized, primarily into [11C]acetyl-CoA, and is subsequently incorporated into metabolic pools (e.g., for lipid synthesis) or oxidized in the tricarboxylic acid (TCA) cycle. snmjournals.orgnih.gov
The exchange of the tracer between these compartments is described by first-order differential equations. sciencerepository.orgresearchgate.net While this two-tissue model is standard, simpler one-tissue compartment models and more complex multi-compartment models have also been developed and applied, particularly in myocardial studies. turkupetcentre.netmedsci.orgnih.gov For instance, in prostate cancer, a standard three-compartment, two-tissue model has been shown to effectively describe the kinetics of 1-11C-acetate. snmjournals.orgnih.gov In liver studies, a three-compartment model with a dual-input function (from both the hepatic artery and portal vein) is often necessary to accurately model the unique blood supply of the liver. nih.govthno.orgresearchgate.netnih.gov
k₁ (mL/cm³/min) : This rate constant represents the transport of [11C]acetate from the arterial plasma (C_p) into the first tissue compartment (C_1). It reflects tissue perfusion and tracer extraction. snmjournals.orgpsu.edunih.govsnmjournals.org
k₂ (min⁻¹) : This constant describes the rate of transport of [11C]acetate back from the tissue compartment (C_1) to the plasma (C_p). In the context of acetate (B1210297), k₂ is also considered to represent the clearance of labeled metabolites, such as [11C]CO₂, from the tissue following oxidation. snmjournals.orgsciencerepository.orgmedsci.org
k₃ (min⁻¹) : This rate constant represents the metabolic conversion of [11C]acetate within the tissue, from compartment C_1 to C_2. It is often associated with anabolic processes like fatty acid synthesis or flux through the TCA cycle. snmjournals.orgpsu.edunih.govsnmjournals.org
k₄ (min⁻¹) : This constant describes the release of the tracer from the second tissue compartment (C_2) back to the first (C_1). In many applications, especially with short acquisition times, this pathway is considered negligible, and k₄ is often set to zero to simplify the model and improve parameter stability. snmjournals.orgnih.govsnmjournals.org
K (mL/cm³/min) : The influx rate constant, a macroparameter, is calculated as K = (k₁ * k₃) / (k₂ + k₃). It represents the net rate of tracer transport from plasma into the metabolically active compartment. snmjournals.orgnih.govnih.govsnmjournals.orgresearchgate.net
V_T (mL/cm³) : The total volume of distribution, which in a one-tissue model is calculated as K₁/k₂, reflects the amount of [11C]acetate distributed within the tissue used for anabolic metabolism. medsci.org
The following table summarizes kinetic parameters for [11C]acetate estimated in various human tissues from research studies.
| Tissue Type | Study Population | k₁ (min⁻¹) | k₂ (min⁻¹) | k₃ (min⁻¹) | k₄ (min⁻¹) | K (min⁻¹) | Source |
| Primary Prostate Cancer | 10 patients | 0.44 ± 0.17 | 0.53 ± 0.17 | 0.12 ± 0.04 | 0 | 0.08 ± 0.03 | snmjournals.orgnih.gov |
| Recurrent Prostate Cancer | 10 patients | 0.22 ± 0.08 | 0.52 ± 0.19 | 0.13 ± 0.04 | 0 | 0.04 ± 0.02 | snmjournals.orgnih.gov |
| Normal Liver | Woodchuck Model | 0.74 ± 0.39 | 0.76 ± 0.37 | 0.30 ± 0.23 | 0.08 ± 0.10 | 0.17 ± 0.05 | snmjournals.org |
| Hepatocellular Carcinoma | Woodchuck Model | 1.41 ± 0.52 | 0.71 ± 0.24 | 0.16 ± 0.16 | 0.02 ± 0.03 | 0.27 ± 0.07 | snmjournals.org |
Input Function Determination
An accurate determination of the arterial input function (AIF)—the time course of radioactivity concentration in arterial plasma available to the tissue—is critical for quantitative kinetic modeling. turkupetcentre.netturkupetcentre.net
The gold standard for measuring the AIF is the serial collection of arterial blood samples throughout the dynamic PET scan. turkupetcentre.netturkupetcentre.net This invasive method involves placing a catheter in an artery (e.g., radial artery) to draw blood at frequent intervals. The radioactivity concentration in whole blood is measured, and subsequent analysis separates the plasma from whole blood and corrects for the presence of radioactive metabolites (primarily [11C]CO₂), yielding the metabolite-corrected plasma input function. snmjournals.orgturkupetcentre.net This method is considered the most accurate but is invasive and technically demanding. turkupetcentre.net
As a less invasive alternative, the input function can be derived directly from the dynamic PET images (image-derived input function, or IDIF). turkupetcentre.netnih.govnih.gov This is achieved by placing a region of interest (ROI) over a large artery within the scanner's field of view, such as the aorta, iliac arteries, or carotid arteries. snmjournals.orgnih.govturkupetcentre.netnih.gov
The primary challenges with IDIFs are partial volume effects (PVE), where the limited spatial resolution of the PET scanner causes an underestimation of the true radioactivity concentration in the small artery, and spillover from activity in adjacent tissues. turkupetcentre.netnih.govnih.gov Therefore, correction methods are essential. These can involve applying a recovery coefficient based on phantom studies or the measured size of the artery. nih.goviaea.org Advanced techniques like factor analysis or supervised clustering algorithms have also been developed to more robustly separate the blood signal from surrounding tissue, improving the accuracy of the IDIF. snmjournals.orgnih.govsnmjournals.orgplos.org While IDIFs reduce invasiveness, they often still require a few arterial or venous blood samples to calibrate the image data and perform metabolite correction. turkupetcentre.netplos.org
Graphical Analysis Methods
Graphical analysis methods offer a simplified approach to analyzing dynamic PET data without the need for complex nonlinear fitting of compartmental models. They linearize the model equations, allowing key kinetic parameters to be estimated from the slope and intercept of a plot.
For [11C]acetate, both Patlak and Logan plots have been investigated.
Patlak Graphical Analysis : This method is applied to tracers that undergo irreversible (or very slow) trapping in the tissue. nih.govpsu.edu The analysis yields a linear plot from which the net influx rate constant, K, can be estimated from the slope. snmjournals.orgnih.gov Patlak analysis has been shown to provide accurate parameter estimates for [11C]acetate in prostate cancer. snmjournals.orgnih.govresearchgate.net In some studies, linearity is observed only after an initial equilibration period, suggesting the model assumptions hold true at later time points when trapping in metabolic pools becomes dominant. snmjournals.org However, other research has reported non-linear Patlak plots, indicating that the assumption of irreversible trapping may not always be valid for [11C]acetate kinetics. nih.govpsu.edu
Logan Graphical Analysis : This method is suitable for tracers with reversible kinetics. It generates a linear plot whose slope can be used to estimate the total distribution volume (Vd) or the distribution volume ratio (DVR). nih.gov In a study of prostate cancer where Patlak plots were non-linear, Logan analysis resulted in excellent linearity, suggesting that reversible models may be more appropriate in some cases. nih.gov
Patlak Plot Analysis
Patlak plot analysis is a graphical method frequently employed in the analysis of dynamic PET data for tracers that exhibit irreversible or slowly reversible uptake into a tissue compartment. In the context of ¹¹C-acetate, this method is particularly useful for assessing metabolic activity where acetate is trapped within cells after conversion to acetyl-CoA and subsequent incorporation into metabolic pathways.
The Patlak plot is based on the principle that for an irreversible two-tissue compartment model (where the rate of release from the second compartment, k4, is assumed to be zero), the ratio of tissue activity to plasma activity becomes a linear function of the integral of plasma activity divided by plasma activity over time. The slope of this linear portion of the plot represents the net influx rate constant (Ki), which combines the transport rate (K1) and the phosphorylation or metabolic trapping rate (k3).
In studies of prostate cancer, Patlak plot analysis has been utilized to investigate the metabolic activity of tumors. turkupetcentre.net By applying a two-tissue compartment model with k4 set to zero, researchers can analyze the irreversible uptake of ¹¹C-acetate, providing insights into fatty acid synthesis, a process often upregulated in cancerous cells. turkupetcentre.net This approach allows for the quantification of metabolic activity, which can be a valuable biomarker for tumor aggressiveness.
While the Patlak plot is a robust and widely used method, its application to ¹¹C-acetate requires careful consideration of the underlying assumptions, particularly the irreversible nature of the tracer's trapping in the tissue of interest over the duration of the scan.
Correction Methods in Kinetic Analysis
To ensure the accuracy of quantitative data derived from ¹¹C-acetate PET studies, several correction methods are applied during the kinetic analysis. These corrections account for physiological and physical factors that can otherwise introduce significant errors in the estimated parameters.
Metabolite Correction
Following intravenous administration, ¹¹C-acetate is rapidly metabolized in the body. The primary labeled metabolite circulating in the blood is [¹¹C]CO₂. turkupetcentre.net This introduces a challenge for kinetic modeling because the PET scanner detects all radioactive signals without distinguishing between the parent tracer (¹¹C-acetate) and its labeled metabolites. Therefore, the arterial input function, which represents the concentration of the parent tracer available for uptake by the tissue, must be corrected for the presence of these metabolites.
This correction is typically achieved by collecting arterial blood samples at various time points during the PET scan and analyzing the fraction of radioactivity corresponding to the unmetabolized ¹¹C-acetate. This can be done using techniques like high-performance liquid chromatography (HPLC) or by measuring the ¹¹C-activity before and after the elimination of [¹¹C]CO₂ from the blood sample through acidification and bubbling with nitrogen. iu.edu
In many clinical settings, frequent arterial sampling is not feasible. In such cases, a population-based metabolite correction function may be used. turkupetcentre.net This function is derived from previous studies in a similar patient population and provides an estimate of the expected rate of metabolism. While less accurate than individual measurements, it offers a practical alternative for clinical research. For instance, in cardiac studies, a population-based function is often applied to correct the arterial blood curve derived from the left ventricular cavity in the dynamic images. turkupetcentre.net The accuracy of metabolite correction is crucial, as failure to properly account for labeled metabolites can lead to an underestimation of the true arterial input function and subsequent errors in the calculated kinetic parameters.
Partial Volume Effect Correction
The partial volume effect (PVE) is a significant source of error in PET imaging, particularly when imaging small structures. It arises from the limited spatial resolution of the PET scanner, which causes the signal from a small region of interest (ROI) to be blurred and contaminated by the signal from surrounding tissues (spill-out) and vice-versa (spill-in). This can lead to an underestimation of the true radioactivity concentration in small tumors or thin structures like the myocardial wall.
Correction for PVE is therefore essential for accurate quantification of ¹¹C-acetate uptake. Various methods have been developed to address this issue. One common approach involves using high-resolution anatomical images, such as those from Magnetic Resonance Imaging (MRI) or Computed Tomography (CT), which are co-registered with the PET data. science.gov The anatomical information is used to define the boundaries of the structure of interest more accurately and to correct for the spillover of signal from adjacent regions. nih.gov
In cardiac ¹¹C-acetate studies, for example, spillover correction is applied to account for the signal contamination between the myocardium and the blood pool in the ventricular cavities. nih.govsnmjournals.org Similarly, in prostate cancer imaging, where tumors can be small, PVE correction is considered necessary for higher quantification accuracy. diva-portal.org Some reconstruction algorithms now incorporate resolution recovery, which can help to mitigate the partial volume effect and provide more accurate functional tumor volumes and activity measurements. diva-portal.org The choice and application of a PVE correction method depend on the specific organ being imaged and the size of the structures of interest.
Development of Parametric Imaging Approaches
Parametric imaging involves the generation of images where each pixel value represents a quantitative physiological parameter, such as blood flow or metabolic rate, rather than just radioactivity concentration. These images are created by applying a tracer kinetic model to the dynamic PET data on a voxel-by-voxel basis. For ¹¹C-acetate, parametric imaging allows for the visualization of the spatial distribution of metabolic and perfusion parameters within an organ.
Various compartmental models have been developed and applied to generate parametric maps from dynamic ¹¹C-acetate data. These include one-tissue, two-tissue, and even three-tissue compartment models. turkupetcentre.netresearchgate.netresearchgate.net
One-Tissue Compartment Model: This is the simplest model, describing the tracer kinetics with two parameters: K1 (the rate of tracer transport from plasma to tissue) and k2 (the rate of tracer clearance from the tissue back to the plasma). This model has been successfully used to create parametric images of acetate kinetics in prostate cancer, where K1 reflects the extraction rate and the volume of distribution (VT = K1/k2) is associated with anabolic metabolism. turkupetcentre.net It has also been applied to evaluate astrocytic metabolism in the brain. researchgate.netresearchgate.net
Two-Tissue Compartment Model: This model provides a more detailed description of tracer kinetics by adding a second tissue compartment, representing metabolically trapped acetate. It is characterized by four rate constants (K1, k2, k3, and k4). This model has been applied to study muscle blood flow and oxidative metabolism, with K1 representing tissue perfusion and k2 representing oxidative metabolism. turkupetcentre.net
Several computational techniques are used to generate these parametric maps from the dynamic image data. The basis function method is one such approach that has been shown to provide parametric values with low bias and good reproducibility for ¹¹C-acetate studies. tohoku.ac.jptohoku.ac.jp Spectral analysis is another advanced technique used for voxel-wise quantification, which can generate high-quality parametric maps by accounting for complex tracer kinetics without the need for restrictive assumptions. researchgate.net
The development of these parametric imaging approaches represents a significant advancement, enabling a more detailed and spatially resolved understanding of the physiological processes traced by ¹¹C-acetate. Validation of these methods against more established quantification techniques is an ongoing area of research to ensure their accuracy and reliability for clinical and research applications.
Advancements in Instrumentation and Imaging Modalities for C 11 Acetic Acid Studies
Dedicated Small Animal PET/CT Systems
Dedicated small animal Positron Emission Tomography/Computed Tomography (PET/CT) systems represent a cornerstone for in vivo imaging studies using ¹¹C-acetic acid. These systems are specifically designed to achieve higher spatial resolution and sensitivity compared to clinical scanners, enabling the detailed visualization of metabolic activity in rodents and other small animal models. Recent technological improvements in detector materials, such as Lutetium Oxyorthosilicate (LSO) crystals, and advancements in time-of-flight (TOF) capabilities have led to enhanced image quality and improved quantitative accuracy nih.govmdpi.com. For instance, preclinical PET/CT scanners can provide spatial resolutions in the sub-millimeter range, crucial for resolving small lesions or metabolic changes nih.govmdpi.com. Furthermore, the integration of CT within the PET system is vital for accurate attenuation correction, which is essential for quantitative analysis of ¹¹C-acetic acid uptake, thereby minimizing image artifacts and improving the reliability of kinetic modeling nih.govsnf.ch. Studies utilizing small-animal PET/CT systems have successfully demonstrated the visualization of metabolic processes with ¹¹C-acetic acid, such as in myocardial viability assessments and the study of fatty acid synthesis in tumor models nih.govsnmjournals.org.
Integration with Other Pre-clinical Imaging Modalities (e.g., PET-MRI, CT)
The integration of ¹¹C-acetic acid PET imaging with other pre-clinical modalities, particularly Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), offers synergistic benefits by combining functional metabolic information with high-resolution anatomical and physiological data. PET/CT systems provide essential anatomical localization for PET-derived metabolic information, aiding in the precise identification and characterization of pathological sites mdpi.comresearchgate.netdiva-portal.orgurotoday.comdiva-portal.org. The fusion of PET and CT data allows for a more comprehensive understanding of disease, influencing treatment planning and response assessment researchgate.netdiva-portal.orgdiva-portal.orgnih.gov.
The development of hybrid PET/MRI scanners represents a significant advancement, offering superior soft-tissue contrast and additional physiological information without the use of ionizing radiation associated with CT researchgate.netnih.govaacrjournals.org. Integrating PET with MRI can provide complementary data, such as diffusion-weighted imaging (DWI) or dynamic contrast-enhanced (DCE)-MRI, which can further refine the characterization of tissue metabolism and structure when studying ¹¹C-acetic acid uptake nih.govaacrjournals.orgsnmjournals.org. This multimodal approach enhances the diagnostic power, enabling more accurate localization and characterization of lesions, as demonstrated in studies investigating prostate cancer researchgate.netnih.govsnmjournals.org. The combined capabilities of these modalities facilitate more sophisticated research designs, improving research efficacy and throughput aacrjournals.org.
Automation in Radiotracer Dispensing and Administration for Research Consistency
The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient synthesis and delivery of ¹¹C-acetic acid to maintain high radiochemical yield and specific activity. Automation in radiotracer synthesis and dispensing has become indispensable for achieving consistent, reproducible results in research settings researchgate.netresearchgate.netnih.govresearchgate.netiaea.org. Automated synthesis modules, such as the GE Tracerlab FX C Pro or modified Synthia platforms, employ optimized chemical reactions, often Grignard-based carboxylation, to produce ¹¹C-acetic acid with high radiochemical purity and yield within minutes researchgate.netresearchgate.netresearchgate.net. For example, automated systems can routinely produce high yields of ¹¹C-acetic acid with purities exceeding 98% researchgate.netresearchgate.net.
The use of automated systems, including microfluidic chips and solid-phase extraction (SPE) techniques, not only streamlines the production process but also minimizes radiation exposure to personnel and enhances batch-to-batch consistency researchgate.netnih.govsfu.ca. These automated workflows are crucial for ensuring the quality and reliability of ¹¹C-acetic acid for both in vitro and in vivo preclinical studies, allowing researchers to focus on experimental outcomes rather than the complexities of radiochemistry. The development of streamlined, semi-remote controlled production systems further supports routine high-radiation level production while minimizing exposure sfu.ca.
Comparative Research with Other Radiotracers and Methodologies
Comparison with ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) in Pre-clinical Metabolic Research
¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG), a glucose analog, is the most widely used radiotracer in clinical and pre-clinical positron emission tomography (PET) to measure glucose metabolism. The comparison between ¹¹C-Acetate and ¹⁸F-FDG is crucial as they trace two distinct and fundamental metabolic pathways: fatty acid synthesis/oxidative metabolism and glycolysis, respectively.
Detailed Research Findings:
Pre-clinical research across various disease models, particularly in oncology and cardiology, has demonstrated that ¹¹C-Acetate and ¹⁸F-FDG often provide complementary, rather than redundant, information.
Oncology: In cancer research, the uptake of these two tracers can vary significantly depending on the tumor type and its differentiation status.
Prostate Cancer: Pre-clinical models and clinical studies have indicated that ¹¹C-Acetate is often superior to ¹⁸F-FDG for imaging prostate cancer, especially for local recurrence and lymph node metastases. nih.gov This is because prostate cancer cells typically exhibit increased lipid metabolism for membrane biosynthesis rather than high rates of glycolysis. researchgate.net
Brain Glioma: In pre-clinical glioma models, ¹¹C-Acetate PET has shown a significant ability to differentiate between high-grade and low-grade tumors, a distinction that is not as clear with ¹⁸F-FDG PET. diva-portal.org For high-grade gliomas, the standardized uptake value (SUV) and tumor-to-cortex ratio (T/C) were significantly different from low-grade gliomas with ¹¹C-Acetate, which was not the case for ¹⁸F-FDG. diva-portal.org
Immune Infiltration: In a study on HCC, ¹¹C-Acetate uptake was positively associated with the infiltration of immune cells like CD3⁺ and CD8⁺ T-cells. nih.govnih.gov The sensitivity of ¹¹C-Acetate PET/CT in detecting immune infiltration was found to be superior to that of ¹⁸F-FDG PET/CT (88% vs. 58%). nih.govnih.gov
Cardiology: In cardiac studies, ¹¹C-Acetate is a well-validated tracer for measuring myocardial oxygen consumption and oxidative metabolism, while ¹⁸F-FDG assesses glucose utilization. researchgate.net In conditions like myocardial infarction, ¹¹C-Acetate PET can quantify regional blood flow and oxidative metabolism in a single study, offering an alternative to dual imaging with a perfusion tracer and ¹⁸F-FDG for assessing myocardial viability. nih.gov
| Feature | ¹¹C-Acetate | ¹⁸F-FDG | Key Research Findings |
| Metabolic Pathway | Fatty Acid Synthesis & Oxidative Metabolism | Glycolysis | Traces distinct, fundamental energy pathways. |
| HCC (Well-differentiated) | High Uptake | Low Uptake | ¹¹C-Acetate is more sensitive for well-differentiated HCC. researchgate.netnih.goved.ac.uk |
| HCC (Poorly-differentiated) | Lower Uptake | High Uptake | ¹⁸F-FDG is more sensitive for poorly-differentiated, aggressive HCC. ed.ac.ukresearchgate.net |
| Prostate Cancer | High Uptake | Low to Moderate Uptake | ¹¹C-Acetate generally outperforms ¹⁸F-FDG in prostate cancer models. nih.gov |
| Brain Glioma Grading | Significant Differentiation | No Significant Differentiation | ¹¹C-Acetate can distinguish between high and low-grade gliomas. diva-portal.org |
| Myocardial Viability | Measures Oxidative Metabolism & Perfusion | Measures Glucose Uptake | ¹¹C-Acetate offers a single-scan assessment of viability. nih.gov |
| Immune Cell Infiltration | High Sensitivity (88%) | Lower Sensitivity (58%) | ¹¹C-Acetate uptake correlates positively with T-cell infiltration in HCC. nih.govnih.gov |
Comparison with ¹¹C-Choline and ¹⁸F-Choline Tracers in Pre-clinical Models
Choline-based radiotracers, such as ¹¹C-Choline and its fluorine-18 (B77423) labeled analog ¹⁸F-Choline, are used to image cell membrane proliferation by tracing the synthesis of phospholipids, particularly phosphatidylcholine. Since both acetate (B1210297) and choline (B1196258) are precursors for lipid synthesis, comparing these tracers is essential for understanding their specific roles and diagnostic performance.
Detailed Research Findings:
The comparison between acetate and choline tracers has been most prominent in the pre-clinical evaluation of prostate and liver cancers.
Metabolic Fate: ¹¹C-Acetate is converted to acetyl-CoA, which is a precursor for both the TCA cycle and de novo fatty acid synthesis. researchgate.net ¹¹C-Choline, on the other hand, is primarily taken up by cells and phosphorylated by choline kinase, the initial step in the CDP-choline pathway for phosphatidylcholine synthesis. nih.gov While both are involved in lipid metabolism, their entry points and primary pathways differ.
Prostate Cancer:
Both ¹¹C-Acetate and ¹¹C-Choline have shown utility in detecting prostate cancer recurrence. nih.govnih.gov Some comparative studies suggest their diagnostic performance is largely comparable, though differences can emerge depending on the specific metabolic phenotype of the tumor. nih.govnih.gov
In aerobic conditions, pre-clinical studies have shown that prostate cancer cells can have higher choline uptake than acetate uptake. nih.gov However, under hypoxic conditions, acetate uptake may be higher than choline uptake. nih.gov
A key advantage of both tracers over ¹⁸F-FDG is the low physiological accumulation in the urinary bladder, which improves the detection of pelvic disease. researchgate.net
Hepatocellular Carcinoma (HCC):
Similar to ¹¹C-Acetate, ¹¹C-Choline uptake is often higher in well-differentiated HCC compared to poorly differentiated tumors, which is inverse to the uptake pattern of ¹⁸F-FDG. ed.ac.ukscribd.com
A study combining ¹¹C-Choline and ¹⁸F-FDG for HCC detection reported sensitivities of 75% for ¹¹C-Choline alone, 36% for ¹⁸F-FDG alone, and 93% when combined, highlighting their complementary nature. scribd.combiorxiv.org This mirrors the complementary benefit seen when combining ¹¹C-Acetate and ¹⁸F-FDG.
Direct pre-clinical comparisons between ¹¹C-Acetate and ¹¹C-Choline in HCC models are less common, but their similar relationship with tumor differentiation suggests they may target overlapping metabolic characteristics of these tumors.
| Feature | ¹¹C-Acetate | ¹¹C-Choline / ¹⁸F-Choline | Key Research Findings |
| Primary Pathway | Acetyl-CoA pool for TCA cycle and fatty acid synthesis | Phosphorylation by choline kinase for phosphatidylcholine synthesis | Both are involved in lipid biosynthesis but via different initial steps. nih.govresearchgate.net |
| Prostate Cancer (General) | Effective for detection of recurrence | Effective for detection of recurrence | Performance is often comparable; both are superior to ¹⁸F-FDG. nih.govnih.gov |
| Prostate Cancer (Hypoxia) | Uptake may be increased | Uptake may be reduced | The tumor microenvironment can differentially affect tracer uptake. nih.gov |
| HCC (Well-differentiated) | High Uptake | High Uptake | Both tracers show avidity in well-differentiated tumors, contrasting with ¹⁸F-FDG. ed.ac.ukscribd.com |
| HCC (Diagnostic Sensitivity) | ~75-87% sensitivity for primary HCC | ~75% sensitivity for primary HCC | Both show good sensitivity, which is significantly enhanced when combined with ¹⁸F-FDG. ed.ac.ukscribd.combiorxiv.org |
Evaluation against Non-PET Metabolic Probes (e.g., ¹⁴C-Acetate) in In Vitro and Ex Vivo Studies
Non-PET metabolic probes, such as Carbon-14 (¹⁴C) labeled acetate, are invaluable tools for detailed mechanistic studies at the cellular level. ¹⁴C is a pure beta emitter with a very long half-life, making it unsuitable for in vivo imaging in humans but ideal for in vitro cell culture experiments and ex vivo autoradiography or tissue metabolite analysis. Comparing in vivo ¹¹C-Acetate PET data with in vitro or ex vivo ¹⁴C-Acetate results allows for validation of the PET signal and a deeper understanding of the underlying cellular metabolism.
Detailed Research Findings:
Correlation of PET Signal with Cellular Uptake: Studies frequently use ¹⁴C-Acetate in cell lines to corroborate findings from in vivo ¹¹C-Acetate PET imaging in xenograft models. For instance, in HCC research, cell lines (e.g., HepG2) showing high in vitro uptake of ¹⁴C-Acetate also formed tumors in mice that demonstrated high ¹¹C-Acetate uptake on micro-PET scans. researchgate.net This provides direct evidence that the in vivo PET signal reflects the intrinsic capacity of the cancer cells to take up and metabolize acetate.
Metabolic Fate Analysis: The long half-life of ¹⁴C allows for detailed tracing of the acetate molecule into various downstream metabolic pools. Ex vivo analysis of tissues from animals administered ¹⁴C-Acetate can precisely quantify its incorporation into lipids (like phosphatidylcholine and triacylglycerol) and water-soluble compounds. nih.gov Studies in HCC models have used this method to confirm that high ¹¹C-Acetate uptake seen on PET corresponds to increased de novo lipogenesis, with the ¹⁴C label being predominantly found in the lipid-soluble fraction of the tumor tissue. nih.gov
Autoradiography: Ex vivo autoradiography with ¹⁴C-Acetate provides high-resolution spatial information on acetate uptake within a tissue slice, which can be compared to the lower-resolution PET image. In glioblastoma models, autoradiography with ¹⁴C-Acetate has been used to validate the spatial pattern of ¹¹C-Acetate uptake seen on PET, particularly at the tumor border where reactive astrocytes contribute to the signal. biorxiv.org
Advantages and Disadvantages: ¹¹C-Acetate PET offers the significant advantage of non-invasive, whole-body, dynamic imaging of acetate metabolism in vivo. Its primary limitation is lower spatial resolution. In contrast, ¹⁴C-Acetate provides high-resolution spatial and quantitative data on metabolic fate at the cellular/tissue level but requires invasive tissue sampling and cannot be performed in vivo in a longitudinal manner. The two methods are therefore highly complementary: ¹⁴C-Acetate studies validate the biological basis of the ¹¹C-Acetate PET signal.
| Methodology | ¹¹C-Acetate (PET) | ¹⁴C-Acetate (In Vitro / Ex Vivo) | Comparative Insights |
| Application | In vivo imaging (non-invasive, whole-body) | In vitro cell assays, ex vivo tissue analysis (invasive) | ¹⁴C-Acetate studies provide mechanistic validation for in vivo ¹¹C-Acetate PET findings. |
| Spatial Resolution | Lower (mm range) | Higher (µm range with autoradiography) | Autoradiography with ¹⁴C-Acetate can map uptake to specific cell types within a tissue slice. biorxiv.org |
| Metabolite Analysis | Indirect (based on kinetic modeling) | Direct (quantification of labeled metabolites) | ¹⁴C-Acetate allows precise measurement of incorporation into lipids and other fractions. nih.gov |
| Key Role | To assess acetate metabolism dynamically in a living organism. | To elucidate the specific cellular pathways and validate the biological meaning of the PET signal. | The combination confirms that high PET signal correlates with increased cellular uptake and lipogenesis. researchgate.netnih.gov |
Future Research Directions and Unresolved Challenges
Elucidating Undefined Metabolic Pathways of Carbon-11 (B1219553) Acetic Acid
[1-11C]Acetate is known for its rapid cellular uptake and diverse metabolic fates. Its primary metabolic route involves conversion to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production, particularly in tissues with high oxidative metabolism like the myocardium. nih.govnih.govsnmjournals.orgresearchgate.netsnmmi.orgnih.govfrontiersin.org In this pathway, acetyl-CoA is oxidized to carbon dioxide and water. nih.govnih.govsnmjournals.orgresearchgate.netsnmmi.orgnih.govfrontiersin.org However, in proliferating cells, especially cancer cells, a significant portion of acetyl-CoA is preferentially channeled into de novo fatty acid and cholesterol synthesis. nih.govnih.govsnmjournals.orgresearchgate.netsnmmi.orgnih.goviiarjournals.orgsciencerepository.org This process, catalyzed by enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), leads to the incorporation of fatty acids into cellular membranes, such as phosphatidylcholine microdomains, which is crucial for cell growth and membrane integrity. nih.govsnmjournals.orgsnmmi.org [11C]Acetate can also be converted into amino acids. nih.govsnmmi.org
Despite these known pathways, several aspects remain to be fully elucidated. The precise quantitative partitioning of acetyl-CoA between the TCA cycle and lipid synthesis under varying physiological and pathological conditions, such as different oxygen tensions or nutrient availability, requires further investigation. nih.govnih.govsnmmi.org Understanding the specific roles and regulation of monocarboxylate transporters in acetate (B1210297) uptake across different tissues is also an area for deeper exploration. nih.govsnmmi.org Furthermore, while fatty acid synthesis is recognized as a key retention mechanism in cancer, a comprehensive understanding of the downstream metabolic fate of these synthesized lipids and their precise role in tumor progression warrants continued research. nih.govsnmjournals.org In the brain, preliminary studies suggest that the parameter kmono derived from [11C]acetate PET may reflect astrocyte-specific energy metabolism, offering a potential avenue for studying neurological disorders, but the precise physiological underpinnings of this correlation require further validation. snmjournals.org
Development of Advanced Kinetic Models for Enhanced Biological Interpretation
The interpretation of dynamic [11C]acetate PET data relies heavily on kinetic modeling. medsci.orgthno.orgturkupetcentre.netsnmjournals.org Various models have been developed to describe tracer behavior in different tissues and disease states, aiming to quantify parameters related to perfusion, metabolism, and tracer retention. medsci.orgthno.orgturkupetcentre.netsnmjournals.org Simpler models, such as the single-tissue compartment model, have been employed to estimate parameters like K1 (tracer influx rate), k2 (efflux or metabolism rate), and VT (total tracer distribution volume), particularly for myocardial perfusion studies and general tissue uptake. medsci.orgturkupetcentre.net For more complex scenarios, such as prostate cancer, three-compartment, two-tissue models have been utilized, incorporating parameters like k1, k2, k3, and k4 to better describe influx, efflux, and retention. snmjournals.org In liver imaging, particularly for differentiating hepatocellular carcinoma (HCC) from benign lesions, irreversible three-compartment models with dual input functions (accounting for hepatic artery and portal vein contributions) have been developed to quantify tracer transport rates (K1) and metabolic rates. thno.orgnih.gov For brain studies, the parameter kmono, derived from exponential curve fitting, is being explored to quantitatively assess astrocyte-specific energy metabolism. snmjournals.org
However, the development of advanced kinetic models is crucial for enhanced biological interpretation. Challenges include improving the accuracy of parameter estimation, better accounting for the tracer's diverse metabolic fates (e.g., distinguishing TCA cycle flux from lipid synthesis), and accurately incorporating metabolite data. medsci.orgthno.orgsnmjournals.org The development of population-based models or models that integrate patient-specific physiological data could lead to more personalized interpretations. turkupetcentre.net Furthermore, integrating data from other imaging modalities, such as MRI for improved input function estimation or anatomical correlation, remains an active area of research. medsci.org
Table 1: Kinetic Models for [1-11C]Acetate PET
| Model Type | Key Parameters | Primary Applications | Notes |
| Single-tissue compartment | K1, k2, VT | Myocardial perfusion, general tissue uptake | Simplest model, assumes irreversible uptake or rapid clearance. |
| Three-compartment, two-tissue | k1, k2, k3, k4, Vd | Prostate cancer kinetics | Can describe influx, efflux, and retention. Correction for metabolites may be necessary. |
| Irreversible three-compartment (dual input) | K1, k3, LHMRAct | Liver (HCC vs. benign lesions) | Accounts for dual blood supply (hepatic artery, portal vein). |
| Exponential curve fitting (kmono) | kmono | Brain (astrocyte metabolism) | Used to evaluate astrocyte-specific energy metabolism. |
Optimization of Radiosynthesis for Increased Yield and Accessibility in Research Settings
The radiosynthesis of [1-11C]acetate is a critical step for its clinical and research applications, given the short half-life of carbon-11 (approximately 20.4 minutes). acs.orgopenmedscience.com The conventional and most widely used method involves the carboxylation of [11C]carbon dioxide ([11C]CO2) with a methyl Grignard reagent, typically methyl magnesium bromide (MeMgBr) or methyl magnesium chloride (MeMgCl), in an anhydrous organic solvent like tetrahydrofuran (B95107) (THF). snmmi.orgacs.orgiaea.orgresearchgate.netkoreascience.kr Following the reaction, hydrolysis and purification steps, often employing solid-phase extraction (SPE) or ion-exchange chromatography, yield the final [1-11C]acetate product. snmmi.orgacs.orgiaea.orgkoreascience.krnih.gov
Table 2: Radiosynthesis Yields and Times for [1-11C]Acetate
| Method/System | Starting Activity ([11C]CO2) | Radiochemical Yield (decay-corrected) | Synthesis/Purification Time | Radiochemical Purity | Notes |
| Automated Modules (general) | Not specified | 60 - 80% | 15 - 23 minutes | >99% | Refers to various commercial or in-house built modules. |
| On-column purification (MeMgBr/THF) | ~2000 MBq | 52 ± 5% | 18 ± 2 minutes | Not specified | Uses a specific reactor design to prevent clogging. |
| TRACERlab FX C Pro Synthesizer (SPE purification) | ~11 GBq | 56 ± 7% | ~20 minutes | Not specified | Uses [11C]CO2 directly. |
| Fully automated homemade system (SPE purification) | 15.5 ± 0.19 GBq | 58.8 ± 2.1% | 15 minutes | 97.4 ± 1.1% | Uses open-source PLC, 'pinch' valves, and SPE purification. |
| Jang et al. (self-developed module) | Not specified | 84.33 ± 8.85% | 15 minutes | >98% | High yields and purity achieved in a self-developed module. |
Exploration of Novel Pre-clinical Applications Beyond Current Paradigms
While [1-11C]acetate is established in cardiology for assessing myocardial oxidative metabolism and perfusion, and in oncology for evaluating prostate cancer, hepatocellular carcinoma, and other malignancies, its potential extends to novel preclinical applications. nih.govnih.govsnmjournals.orgresearchgate.netnih.govfrontiersin.orgiiarjournals.orgsciencerepository.orgthno.orgopenmedscience.comresearchgate.net In neurological research, the parameter kmono, derived from [11C]acetate PET imaging, shows promise for quantitatively evaluating astrocyte-specific energy metabolism in the brain. snmjournals.org This could offer a new tool for understanding and diagnosing neurodegenerative diseases, cerebrovascular disorders, and psychiatric conditions where astrocytic function is implicated. snmjournals.org
Furthermore, the non-specific uptake of [11C]acetate in inflammatory processes presents an opportunity to explore its use in imaging inflammatory conditions, provided that methods for differentiating inflammatory uptake from neoplastic uptake are developed. nih.gov The tracer's role as a marker of lipid metabolism also suggests potential applications in studying the effects of therapies targeting fatty acid synthesis pathways in various cancers, serving as a pharmacodynamic biomarker. snmjournals.org The fundamental understanding of acetate's metabolic flux through the TCA cycle and lipid synthesis pathways could be leveraged in preclinical models to investigate metabolic reprogramming in diverse disease states or to study the impact of metabolic interventions. nih.govnih.govsnmmi.orgplos.org The exploration of these avenues could significantly broaden the utility of [11C]acetate in preclinical research, moving beyond its current paradigms.
Compound List:
Acetic acid C-11
[1-11C]acetate
[11C]acetate
Acetyl-CoA
Fatty acid synthase (FAS)
Acetyl-CoA carboxylase (ACC)
Q & A
Q. How can researchers synthesize and purify acetic acid C-11 for experimental use?
Methodological Answer :
- Synthesis : Use catalytic hydrogenation with acetic acid as a solvent (e.g., for labeling reactions). Ensure isotopic purity by optimizing reaction conditions (temperature, pressure, catalyst loading) .
- Purification : Employ liquid chromatography (HPLC) with UV detection to separate C-11 acetic acid from byproducts. Validate purity using radiochemical yield calculations and thin-layer chromatography (TLC) .
Q. What foundational analytical techniques are critical for characterizing this compound?
Methodological Answer :
- Titration : Use acid-base titration with standardized NaOH to determine molarity. Include error analysis (e.g., standard deviation across triplicate trials) to account for measurement uncertainties .
- Spectroscopy : Confirm molecular structure via -NMR (e.g., identifying C-11 methyl groups at δH 0.91–1.40 ppm) and mass spectrometry (ESI-MS for molecular ion peaks at m/z 417–455) .
Advanced Research Questions
Q. How does this compound compare to other PET tracers (e.g., C-11 choline) in prostate cancer imaging studies?
Methodological Answer :
- Experimental Design : Conduct dual-tracer PET/CT studies in murine models, comparing uptake ratios (tumor-to-background) and retention times. Use ANOVA to evaluate statistical significance between tracers .
- Data Interpretation : Analyze fatty acid synthetase (FASN) expression via immunohistochemistry to correlate C-11 acetate uptake with biochemical pathways. Address discrepancies (e.g., specificity vs. sensitivity) through receiver operating characteristic (ROC) curves .
Q. How can researchers resolve contradictions in reported sensitivity values for C-11 acetate in metastatic prostate cancer?
Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (n ≥ 10) and apply random-effects models to account for variability in patient cohorts and imaging protocols .
- Validation Studies : Replicate conflicting experiments under controlled conditions (e.g., standardized PET scanner calibration, matched patient demographics). Use Bland-Altman plots to assess inter-study bias .
Q. What methodological strategies improve reproducibility in this compound radiolabeling studies?
Methodological Answer :
- Protocol Standardization : Document reaction parameters (e.g., precursor concentration, reaction time) using the MIAPE (Minimum Information About a Proteomics Experiment) framework. Share raw data (HPLC chromatograms, NMR spectra) in supplementary materials .
- Error Mitigation : Quantify radiochemical impurities via gamma counting and correct for decay using half-life () calculations. Include uncertainty budgets in results .
Data Analysis and Reporting
Q. How should researchers handle large datasets from this compound pharmacokinetic studies?
Methodological Answer :
- Data Organization : Use relational databases (e.g., SQL) to manage time-activity curves (TACs) and metabolite-corrected plasma input functions. Annotate datasets with metadata (e.g., injection time, dose) .
- Statistical Tools : Apply nonlinear mixed-effects modeling (NONMEM) to analyze compartmental pharmacokinetics. Report confidence intervals and effect sizes for clinical relevance .
Q. What frameworks ensure ethical and accurate data reporting for C-11 acetate studies?
Methodological Answer :
- Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in repositories like Zenodo or Figshare with DOI links .
- Peer Review : Pre-submission validation of analytical methods (e.g., blinded re-analysis by a third-party lab) to confirm reproducibility .
Tables for Reference
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
